molecular formula C13H8BrNO3 B1280018 4-Bromo-3'-nitrobenzophenone CAS No. 62100-13-4

4-Bromo-3'-nitrobenzophenone

Cat. No. B1280018
CAS RN: 62100-13-4
M. Wt: 306.11 g/mol
InChI Key: LMPHOJDMACTBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3'-nitrobenzophenone is a compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzophenone structure, which can undergo various chemical reactions due to the presence of these functional groups.

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-3'-nitrobenzophenone has been explored through chemoselective arylation of phenols with bromo-nitroarenes. This process involves the use of potassium tert-butoxide at room temperature and follows an SNAr pathway, which is a type of nucleophilic aromatic substitution. The resulting nitro-biaryl-ols can be further converted into natural alkaloids such as carbazoles and dibenzofurans .

Molecular Structure Analysis

X-ray powder diffraction has been used to analyze the structure of a similar compound, 3-nitro-4-hydroxy-4'-bromobenzophenone, which is a nonlinear optical material. The study reported the unit cell parameters and suggested that the compound belongs to the orthorhombic crystal system with a P212121 space group . Additionally, polymorphism studies of 4-bromobenzophenone have revealed the existence of two polymorphs with different crystal structures and physical properties .

Chemical Reactions Analysis

The reactivity of bromo-nitroarenes in nucleophilic aromatic substitution reactions has been demonstrated in several studies. For instance, 3-bromo-2-nitrobenzo[b]thiophene has been shown to react with amines to produce N-substituted amino-nitrobenzo[b]thiophenes, which can undergo rearrangement . Moreover, the nucleophilic substitution of the bromine atom in 4-bromo-5-nitrophthalodinitrile has been explored for the synthesis of phthalocyanines, which are compounds with significant applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3'-nitrobenzophenone and related compounds have been studied through various techniques. The stability of 4-bromomethyl-3-nitrobenzoic acid, a related compound, was investigated using HPLC-UV, revealing its susceptibility to hydrolytic degradation under acidic and alkaline conditions . The polymorphism study of 4-bromobenzophenone provided insights into the melting points, X-ray densities, and thermal properties of different polymorphs .

Scientific Research Applications

Application 2: α-Bromination Reaction on Acetophenone Derivatives

  • Scientific Field: Organic Chemistry
  • Methods of Application or Experimental Procedures: In this study, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
  • Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Application 3: Material for Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 4-Bromo-3’-nitrobenzophenone is often used as a material for synthesis in organic chemistry .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application were not specified in the source .

Application 4: Development and Applications of α-Bromonitrostyrenes

  • Scientific Field: Organic Chemistry
  • Summary of the Application: α-Bromonitrostyrenes, which can be synthesized from 4-Bromo-3’-nitrobenzophenone, have been developed and applied in various organic syntheses .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application were not specified in the source .

Application 5: Material for Synthesis in Organic Chemistry

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 4-Bromo-3’-nitrobenzophenone is often used as a starting material for synthesis in organic chemistry .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application were not specified in the source .

Application 6: Development and Applications of α-Bromonitrostyrenes

  • Scientific Field: Organic Chemistry
  • Summary of the Application: α-Bromonitrostyrenes, which can be synthesized from 4-Bromo-3’-nitrobenzophenone, have been developed and applied in various organic syntheses .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application were not specified in the source .

Safety And Hazards

4-Bromo-3’-nitrobenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation . It’s recommended to avoid contact with skin and eyes, and not to breathe the dust .

properties

IUPAC Name

(4-bromophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPHOJDMACTBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80488721
Record name (4-Bromophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3'-nitrobenzophenone

CAS RN

62100-13-4
Record name (4-Bromophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 250 mL flask equipped with a nitrogen inlet, overhead stirring assembly, and reflux condenser were placed 3-nitrobenzoyl chloride (28 g, 0.15 mol), bromobenzene (130 g, 0.83 mol), and aluminum chloride (22 g, 0.16 mol). The mixture was heated for 3 h at 100° C., then cooled to room temperature and stirred for an additional 16 h. The mixture was poured into 1 L of acidic (HCl) ice water, and the organics were extracted using methylene chloride, dried over magnesium sulfate, and the solvents were removed under reduced pressure to yield a yellow powder. Recrystallization from acetone afforded 42.1 g (90% yield) of white crystals: m.p. 104°-105° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
90%

Synthesis routes and methods II

Procedure details

A 5 L, 3-necked round bottomed flask equipped with an overhead stirrer, dropping funnel, N2(g) inlet was charged with AlCl3 (432.5 g, 3.24 mol). The solids were cooled to 0° C. with an ice-H2O bath. DMF (71 ml) was added dropwise over a period of 35 min and the temperature was kept under 32° C. during the addition. The reaction mixture was heated to 50° C. and treated with 3-Nitrobenzoyl chloride (63.2 g, 0.34 mol). The reaction that ensued was exothermic and caused the internal reaction temperature to rise to 65° C. The reaction was stirred for 50 min then bromobenzene (33.5 ml, 0.32 mol) was added. The reaction was heated at 90° C. for 3 h. Thin layer chromatographic analysis (Hexanes/ethylacetate 1:1) indicated completion of reaction. The reaction was cooled and ice-H2O (3 L) was added dropwise over a period of 1.5 h. The reaction was allowed to stir overnight. The solids were filtered, washed with H2O (1 L), saturated NaHCO3(aq) (1 L), another portion of H2O (500 mL) and Hexanes (500 mL). The product was dried in the vacuum oven at 40° C., 28 inHg for 30 hours to yield (4-Bromo-phenyl)-(3-nitro-phenyl)-methanone in 88% (85.34 g, 0.28 mol).
Name
Quantity
432.5 g
Type
reactant
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step Two
Quantity
33.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Hexanes ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice H2O
Quantity
3 L
Type
reactant
Reaction Step Five
Name
Quantity
71 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3'-nitrobenzophenone
Reactant of Route 2
Reactant of Route 2
4-Bromo-3'-nitrobenzophenone
Reactant of Route 3
Reactant of Route 3
4-Bromo-3'-nitrobenzophenone
Reactant of Route 4
Reactant of Route 4
4-Bromo-3'-nitrobenzophenone
Reactant of Route 5
Reactant of Route 5
4-Bromo-3'-nitrobenzophenone
Reactant of Route 6
Reactant of Route 6
4-Bromo-3'-nitrobenzophenone

Citations

For This Compound
12
Citations
PM Hergenrother, RG Bryant… - Journal of Polymer …, 1994 - Wiley Online Library
Two new phenylethynyl endcapping compounds, 3‐ and 4‐amino‐4′‐phenylethynylbenzophenone, were synthesized and used to terminate imide oligomers from 3,4′‐oxydianiline …
Number of citations: 94 onlinelibrary.wiley.com
DA Walsh, HW Moran, DA Shamblee… - Journal of medicinal …, 1984 - ACS Publications
A series of substituted derivatives of 2-amino-3-benzoylphenylacetic acid (amfenac) has been synthesized andevaluated for antiinflammatory, analgesic, and cyclooxygenase inhibiting …
Number of citations: 100 pubs.acs.org
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
… Also obtained from 4-bromo-3-nitrobenzophenone (mp 124) by heating with a mixture of sodium acetate and acetamide at 175–200 for 2 h (good yield) [549]. …
Number of citations: 4 link.springer.com
GE Jagdmann Jr, JH Chan, VL Styles… - Journal of …, 1995 - Wiley Online Library
… The reaction of 4-bromo-3-nitrobenzophenone with the anion of diethylmalonate results in the displacement of the bromo group to give malonate 8 [10]. In both cases, the halogen …
Number of citations: 33 onlinelibrary.wiley.com
PM Hergenrother, RG Bryant, BJ Jensen, SJ Havens - 1994 - ntrs.nasa.gov
Four phenylethynyl amine compounds - 3 and 4-aminophenoxy-4'-phenylethynylbenzophenone, and 3 and 4-amino-4'-phenylethynylbenzophenone - were readily prepared and were …
Number of citations: 1 ntrs.nasa.gov
PM Hergenrother, RG Bryant, BJ Jensen, SJ Havens - 1997 - ntrs.nasa.gov
Four phenylethynyl amine compounds--3 and 4-aminophenoxy-4'-phenylethynylbenzophenone, and 3 and 4-amino-4'-phenylethynylbenzophenone--were readily prepared and were …
Number of citations: 2 ntrs.nasa.gov
DG Brooke, SGP Plant - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… An attempt to synthesise 2-acetyl-6-benzoylcarbazole was not pursued because 3'-acetyl-4-benzoyl-2-nitrodiphenylamine, prepared from 4-bromo-3nitrobenzophenone and 3-…
Number of citations: 0 pubs.rsc.org
SGP Plant, ML Tomlinson - Journal of the Chemical Society (Resumed …, 1932 - pubs.rsc.org
… A mixture of 4-bromo-3-nitrobenzoyl chloride (5 g.), AlCl, (6 g.), CS, (20 cc), and C,H, (7.5 cc) waa refluxed for 8 hr., the solvent evaporated, and the 4-bromo-3-nitrobenzophenone …
Number of citations: 12 pubs.rsc.org
J Chan - academia.edu
… The reaction of 4-bromo-3-nitrobenzophenone with the anion of diethylmalonate results in the displacement of the bromo group to give malonate 8 [10]. In both cases, the halogen …
Number of citations: 0 www.academia.edu
R Martin - 2012 - books.google.com
Hydroxybenzophenones are most useful synthetic intermediates in the chemical industry, for example in pharmaceuticals, dyes, fragrances, agrochemicals, explosives and plastics. In …
Number of citations: 9 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.